Cas no 91-20-3 (Naphthalene)

Naphthalene structure
Naphthalene structure
Naphthalene
91-20-3
C10H8
128.170522689819
MFCD00001742
34592
931

Naphthalene Properties

Names and Identifiers

    • Naphthalene
    • naphthalene, pure
    • Melting point standard naphthalene
    • 'LGC' (2402)
    • 'LGC' (2603)
    • 1-NAPHTHALENE
    • TAR CAMPHOR
    • NAPTHALENE
    • NAPTHALIN
    • NAPHTHENE
    • Naphthalene solution
    • 0PHTHALENE CRUDE
    • 4 INCH DIAMETER
    • Albocarbon
    • Camphor tar
    • Melting point standard 79-81C
    • MIXED DIMETHYLNAPHTHALENE DISTILLATE
    • Moth balls
    • Moth flakes
    • NAPHTALENE
    • NAPHTHALENE BALLS 3
    • NAPHTHALENE FOR SYNTHESIS
    • Naphthalene, Recrystallized, Reagent
    • NAPHTHALENE, REFINED
    • NAPHTHALENE, SCINTILLATION GRADE
    • Naphthalin
    • Naphthaline
    • NAPTHALENE (HIGH PURITY)
    • REFINED NAPHTHALENE
    • White tar
    • Dezodorator
    • Naftalen
    • NAPHTHALENE
    • Industrial naphthalene
    • PAH-Mix 13 10-100 microg/mL in Acetonitrile
    • NCGC00259553-01
    • NAPHTHALENE [MART.]
    • Naphthalene, molten
    • naphtaline
    • EPA Method 610 Additions PAH Mixture 445 5-100 microg/mL in Acetonitrile
    • EPH NJ Rev. 2 Aliphatics Mixture 45 2000 microg/mL in Hexane:Carbon disulfide (80:20)
    • F0001-2217
    • BIDD:ER0665
    • NA2304
    • LS-1917
    • EN300-21626
    • Naftalen [Polish]
    • NCGC00090793-02
    • naftaleno
    • 72931-45-4
    • L001166
    • Naphthalene, 98%
    • RCRA waste no. U165
    • NCGC00254058-01
    • Naphthalinum
    • BS-22320
    • PAH Mixture 933 20 microg/mL in Dichloromethane
    • Z104506008
    • PAH Mix 61 100-2000 microg/mL in Acetone/Methanol
    • PAH-Mix 14 2000 microg/mL in Acetone/Benzene
    • DTXSID8020913
    • NAPHTHALINUM [HPUS]
    • EC 202-049-5
    • Naphthalene, molten [UN2304] [Flammable solid]
    • Naphtalinum
    • HJ 478-2009 PAH Mixture 200 microg/mL in Acetonitrile
    • NAPHTHALENE [MI]
    • InChI=1/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8
    • NAPHTHALENE (1,2,3,4,5,6,7,8-D8)
    • PAH Mixture 1014 2000 microg/mL in Benzene:Dichloromethane
    • PAH-Mix 14 10 microg/mL in Cyclohexane
    • PAH Mixture 938 20-1000 microg/mL in Acetonitrile:Methanol
    • Naphthalene 100 microg/mL in Acetonitrile
    • N0885
    • UN 1334
    • Naphthalene [BSI:ISO]
    • Naphthalene, suitable for scintillation, >=99%
    • MLS001055498
    • Tox21_202004
    • D97670
    • EPA Method 505 Stock Standard Mixture 375 100 microg/mL in Toluene
    • Mothballs
    • Naphthalene (molten)
    • Naphthalene-1,2,3,4-13C4
    • PAH Mixture 16 0.8-8.5 microg/mL in Acetonitrile
    • SMR000677944
    • Naphthalene, crude or refined
    • HJ 646-2013,HJ 805-2016,HJ 950-2018 PAH Mixture 710 200 microg/mL in Acetone:n-Hexane
    • Naphthalene, 99%
    • NAPHTHALENE [ISO]
    • PAH-Mix 197 10 microg/mL in Cyclohexane
    • NAPHTHALENE (IARC)
    • AMY22299
    • ISO 15753:2006 PAH Mixture 374 100 microg/mL in Toluene
    • UN1334
    • MFCD00001742
    • NCGC00090793-04
    • NA1334
    • CHEMBL16293
    • Naphthalene,(S)
    • SR-01000854997-2
    • Naphthalene - DSC calibration standard
    • EPA Method 525.2 Semi-Volatile Mix, 29-5 in Acetone
    • naphthalen
    • C10H8
    • 287399-39-7
    • NTM (CHRIS Code)
    • PAH-Mix 14 10 microg/mL in Acetonitrile
    • Naphthalene 100 microg/mL in Methanol
    • 68412-25-9
    • NAPHTHALENE [WHO-DD]
    • DTXCID00913
    • PAH-Mix 9 10 microg/mL in Cyclohexane
    • Naphthalene, crude
    • CAS-91-20-3
    • Naphthalene 10 microg/mL in Cyclohexane
    • Caswell No. 587
    • Mighty RD1
    • UNII-2166IN72UN
    • Naphthalene, certified reference material, TraceCERT(R)
    • PAH Mixture 937 500 microg/mL in Acetonitrile:Acetone:Toluene (6:3:1)
    • NAPHTHALENE-1,4-D2
    • Naphthalene, Pharmaceutical Secondary Standard; Certified Reference Material
    • Sewage sludge - PAHs
    • FT-0672611
    • NSC 37565
    • RCRA waste number U165
    • NCGC00090793-03
    • PAH-Mix 158 10 microg/mL in Acetonitrile
    • NCI-C52904
    • PAH-Mix 18 10 microg/mL in Acetonitrile
    • Q179724
    • NCGC00090793-01
    • CCRIS 1838
    • EPH MA Aromatics Mixture 44 1000 microg/mL in Dichloromethane
    • PAH Mixture 390 1000 microg/mL in Dichloromethane
    • PAH Mixture 934 100 microg/mL in Dichloromethane
    • NCGC00090793-05
    • PAH Mixture 932 200 microg/mL in Dichloromethane
    • PAH-Mix 9 10 microg/mL in Acetonitrile
    • Tox21_300008
    • Naphthalene, molten [UN2304] [Flammable solid]
    • HMS3039N15
    • NAPHTHALENE (MART.)
    • 2166IN72UN
    • Tox21_111023
    • PAH-Mix 25 2000 microg/mL in Acetone/Benzene
    • Mighty 150
    • HSDB 184
    • Naphthalene, for synthesis, 98.5%
    • Naphthalene, analytical standard
    • FT-0651884
    • PAH Mixture 936 5-100 microg/mL in Acetonitrile
    • Na-Cemmix
    • C00829
    • PAH Mix 63 1000 microg/mL in Toluene
    • 2-naphthalen
    • SR-01000854997
    • Melting point standard 79-81C, analytical standard
    • OEKO-TEX PAH Mixture 575 500 microg/mL in Dichloromethane
    • EPA Method 610 PAH Mixture 559 100-2000 microg/mL in Methanol:Dichloromethane
    • UN2304
    • 91-20-3
    • NAPHTHALENE [IARC]
    • EPA Method 610/ 8100 PAH Mixture 2000 microg/mL in Benzene:Dichloromethane
    • EPA Pesticide Chemical Code 055801
    • WLN: L66J
    • PAH Mixture 627 0.5 microg/mL in Hexane
    • PAH-Mix 45 10 microg/mL in Cyclohexane
    • Naphtalene [ISO:French]
    • Naphthalene 10 microg/mL in Acetonitrile
    • PAH-Mix 9 100 microg/mL in Acetonitrile
    • NAPHTHALENE [USP-RS]
    • NSC-37565
    • naftalina
    • AI3-00278
    • BDBM50159249
    • USEPA/OPP Pesticide Code 055801
    • FT-0672612
    • 2-Naphthalene
    • PAH-Mix 39 10-100 microg/mL in Acetonitrile
    • AKOS000119977
    • Naphthalene, crude or refined [UN1334] [Flammable solid]
    • EINECS 202-049-5
    • PAH Mix 64 2000 microg/mL in Benzene/Dichloromethane
    • ISO 17993 Stock Standard Mixture 364 10 microg/mL in Acetonitrile
    • CHEBI:16482
    • SVOC Mixture 245 2000 microg/mL in Dichloromethane
    • PAH Mixture 1009 2000 microg/mL in Benzene:Dichloromethane
    • Naphthalene, crude or refined [UN1334] [Flammable solid]
    • Naphthalene, United States Pharmacopeia (USP) Reference Standard
    • NAPHTHALENE [HSDB]
    • UN 2304
    • PAH-Mix 45 10 microg/mL in Acetonitrile
    • 25135-16-4
    • River sediment - PAHs
    • STL282720
    • PAH-Mix 9 100 microg/mL in Cyclohexane
    • NSC37565
    • Naphthalene - Melting point
    • PAH Mixture 635 0.2 microg/mL in Hexane
    • N0004
    • PAH Mixture 163 2000 microg/mL in Dichloromethane
    • PAH Mixture for ZEK 01.4-08 1000 microg/mL in Dichloromethane
    • Naphthalene, SAJ first grade, >=98.0%
    • SVOC Mixture 246 2000 microg/mL in Dichloromethane, Second source
    • NAPHTHALENE (USP-RS)
    • Naphtalene (ISO:French)
    • NS00008377
    • Naphthalene in Methanol
    • MLSMR
    • Naphthalene,99%
    • 31807-65-5
    • SBI-0654024.0001
    • DB-361346
    • DTXSID201315549
    • 1,4-naphthalenediyl
    • +Expand
    • MFCD00001742
    • UFWIBTONFRDIAS-UHFFFAOYSA-N
    • 1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H
    • C1C=C2C(C=CC=C2)=CC=1
    • 1421310

Computed Properties

  • 128.06300
  • 0
  • 0
  • 0
  • 128.0626
  • 10
  • 80.6
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 0

Experimental Properties

  • 2.83980
  • 0.00000
  • 6370
  • 1.5821
  • 30 mg/L (25 ºC)
  • 218 °C(lit.)
  • 80-82 °C (lit.)
  • 0.03 mmHg ( 25 °C)
  • Fahrenheit: 176 ° f < br / > Celsius: 80 ° C < br / >
  • 3799
  • methanol: soluble50mg/mL, clear, colorless
  • 200 μg/mL in methanol
  • White volatile crystals with mild aromatic odor, crude naphthalene with coal tar odor. [1]
  • Insoluble in water, soluble in absolute ethanol, ether, benzene. [15]
  • Sensitive to humidity
  • 0.99

Naphthalene Security Information

Naphthalene Customs Data

  • 2707400000
  • China Customs Code:

    2902902000

    Overview:

    2902902000 Refined naphthalene.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:2.0%.general tariff:35.0%

    Summary:

    2902902000 naphthalene.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:2.0%.general tariff:35.0%

Naphthalene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 500 °C
Reference
Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditions
Psarras, A. C.; Michailof, C. M.; Iliopoulou, E. F.; Kalogiannis, K. G.; Lappas, A. A.; et al, Molecular Catalysis, 2019, 465, 33-42

Synthetic Circuit 2

Reaction Conditions
1.1 550 °C
Reference
Xylene isomers distribution in propane aromatization over ZRP zeolites
Zhang, Zhiping; Zhang, Jiushun; Gao, Yongcan, Shiyou Huagong, 2005, 34(9), 835-839

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Diphenylmethane diisocyanate ,  Gold, compd. with nickel (1:1) Solvents: Water ;  100 h, 330 °C
Reference
Conversion of Ethanol and Fusel Oils over Au-M/MFI/Al2O3 Catalysts
Chistyakova, P. A.; Chistyakov, A. V.; Nikolaev, S. A.; Bagdatov, R. A.; Tsodikov, M. V.; et al, Petroleum Chemistry, 2022, 62(9), 1107-1125

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Zinc ;  6 h, 1 bar, 420 °C
Reference
Renewable p-Xylene Production by Catalytic Conversion of Crude Bioglycerol (GTA-pX Process)
Singh, Vijendra ; Arumugam, Selvamani ; Kumar, Mahesh; Tathod, Anup Prakash; Viswanadham, Nagabhatla, Industrial & Engineering Chemistry Research, 2023, 62(4), 1788-1796

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Dimethylglyoxime Catalysts: Cobalt diacetate ,  2-Chloroanthraquinone Solvents: 1,2-Dichloroethane ;  30 min, rt; 36 h, rt
Reference
Site-Selective Acceptorless Dehydrogenation of Aliphatics Enabled by Organophotoredox/Cobalt Dual Catalysis
Zhou, Min-Jie; et al, Journal of the American Chemical Society, 2021, 143(40), 16470-16485

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Benzene ;  2 h, 80 °C
Reference
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
Buckle, Derek R.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, 1, 1-12

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Alumina ,  Platinum
Reference
Platinum on alumina
King, Anthony O.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium formate Catalysts: 1,2-Bis(dicyclohexylphosphino)ethane ,  (SP-4-3)-(2,2-Dimethylpropanoato-κO)[1,1′-(1,2-ethanediyl)bis[1,1-dicyclohexylph… Solvents: Toluene ;  24 h, 120 °C
Reference
Efficient and selective hydrogenation of C-O bonds with a simple sodium formate catalyzed by nickel
Xi, Xiaoxiang; et al, Chemical Communications (Cambridge, 2018, 54(12), 1521-1524

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Methyldimethoxysilane Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  rt; 12 h, 80 °C; cooled
Reference
Nickel-catalyzed reductive cleavage of aryl-oxygen bonds in alkoxy- and pivaloxyarenes using hydrosilanes as a mild reducing agent
Tobisu, Mamoru; et al, Chemical Communications (Cambridge, 2011, 47(10), 2946-2948

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Oxygen ,  Sodium borohydride Catalysts: (Bis(diphenylphosphino)ethane)dichloronickel Solvents: Dimethylformamide ;  18 h, rt
1.2 Reagents: Water ;  rt
Reference
Nickel(II) phosphine-catalysed hydrodehalogenation of aryl halides under mild ambient conditions
Guek, Sebastian Jun Kai; et al, Molecular Catalysis, 2022, 524,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Hydrogen Catalysts: Gold (unsupported nanoporous) Solvents: Methanol ;  77 h, 5 atm, 100 °C
Reference
Hydrodebromination of Aromatic Bromides Catalyzed by Unsupported Nanoporous Gold: Heterolytic Cleavage of Hydrogen Molecule
Zhao, Yuhui ; et al, ChemCatChem, 2020, 12(19), 4951-4957

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Benzene ;  15 min, 50 °C
Reference
Highly efficient decomposition of aromatic polycarbosilane by treatment with trifluoromethanesulfonic acid
Ikenaga, Kazutoshi; et al, Kobunshi Ronbunshu, 2010, 67(5), 326-335

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  Potassium iodide Solvents: Dimethyl sulfoxide ,  Water
Reference
A convenient method for the protodesilylation of aryltrimethylsilanes
Radner, Finn; et al, Tetrahedron Letters, 1995, 36(28), 5093-4

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, perchlorate (1:1) Solvents: 2,2,2-Trifluoroethanol ,  1,2-Dichloroethane ;  24 h, rt
Reference
Protodesilylation of Arylsilanes by Visible-Light Photocatalysis
Kuhlmann, Jan H.; et al, Organic Letters, 2022, 24(8), 1689-1694

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: 9,10-Dicyanoanthracene Solvents: Acetonitrile ,  Dichloromethane
Reference
Cycloreversion of 2,3-disilabicyclo[2.2.2]octa-5,7-dienes induced by electron transfer
Nakadaira, Yasuhiro; et al, Bulletin of the Chemical Society of Japan, 1993, 66(1), 344-6

Synthetic Circuit 16

Reaction Conditions
Reference
Chemistry of organosilicon compounds. 147. Photochemical generation of tetramethyldisilene and photoinduced 1,2-silyl-migration
Nakadaira, Yasuhiro; et al, Tetrahedron Letters, 1981, 22(25), 2417-20

Synthetic Circuit 17

Reaction Conditions
Reference
Reversible di-π-methane rearrangements of bicyclic organosilicon compounds
Rich, Jonathan D.; et al, Journal of Organometallic Chemistry, 1981, 212(1),

Synthetic Circuit 18

Reaction Conditions
1.1 3 - 15 s, 350 - 500 °C
Reference
1,3,5-Triethylbenzene Transformation Reactions Compared to Its Transalkylation Reaction with Ethylbenzene
Akhtar, M. Naseem; et al, Energy & Fuels, 2009, 23(8), 3866-3874

Synthetic Circuit 19

Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sodium hydride ;  10 min, 7.8 bar, 190 °C
Reference
Solvent-free microwaves assisted amination of haloarenes by aromatic nucleophilic substitution
Petit, Alain; et al, International Electronic Conference on Synthetic Organic Chemistry, 2011, ,

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Tetralin ;  3 h, 1 atm, 450 °C
Reference
Catalytic cracking of low-density polyethylene dissolved in various solvents: product distribution and coking behavior
Machhi, Dharmesh J.; et al, Journal of Material Cycles and Waste Management, 2023, 25(5), 3005-3020

Synthetic Circuit 22

Reaction Conditions
1.1 Catalysts: Aluminum ,  Silica ;  30 - 800 °C
Reference
Catalytic pyrolysis of polyethylene and polypropylene over desilicated beta and al-msu-f
Lee, Hyung Won; et al, Catalysts, 2018, 8(11), 501/1-501/15

Naphthalene Raw materials

Naphthalene Preparation Products

Naphthalene Related Literature